molecular formula C17H18N6O3 B11926712 Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate

Cat. No.: B11926712
M. Wt: 354.4 g/mol
InChI Key: YDHNDOZHOLKKOH-UHFFFAOYSA-N
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Description

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate is a synthetic organic compound that belongs to the class of nicotinates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate typically involves multi-step organic reactions. The starting materials often include nicotinic acid derivatives, pyrazine derivatives, and oxetane derivatives. The reaction conditions may involve:

    Condensation reactions: Combining the nicotinic acid derivative with the pyrazine derivative under acidic or basic conditions.

    Amidation reactions: Forming the amide bond between the nicotinic acid derivative and the oxetane derivative using coupling reagents like EDCI or DCC.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler derivative of nicotinic acid.

    Pyrazinamide: A pyrazine derivative with known medicinal properties.

    Oxetane derivatives: Compounds containing the oxetane ring, known for their stability and reactivity.

Uniqueness

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[methyl-(3-methyloxetan-3-yl)amino]pyridine-3-carboxylate

InChI

InChI=1S/C17H18N6O3/c1-17(9-26-10-17)23(2)13-4-14(21-7-12(13)16(24)25-3)22-15-8-19-11(5-18)6-20-15/h4,6-8H,9-10H2,1-3H3,(H,20,21,22)

InChI Key

YDHNDOZHOLKKOH-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)N(C)C2=CC(=NC=C2C(=O)OC)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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